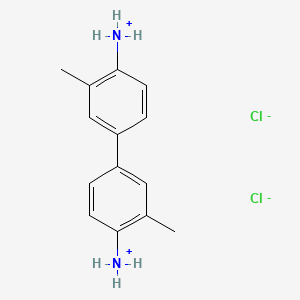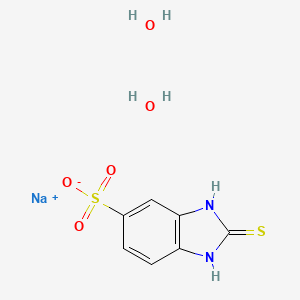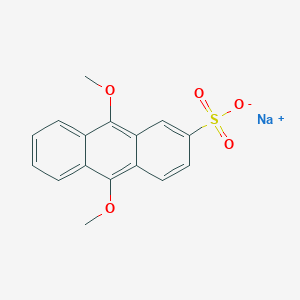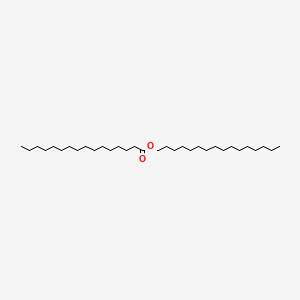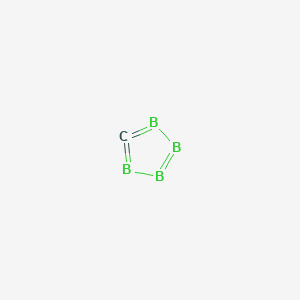
Boron Carbide Nanopowder
Descripción general
Descripción
Boron Carbide Nanopowder is a useful research compound. Its molecular formula is CB4 and its molecular weight is 55.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boron Carbide Nanopowder suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boron Carbide Nanopowder including the price, delivery time, and more detailed information at info@benchchem.com.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of Boron Carbide Nanopowder can be achieved through a variety of methods, including solid-state reactions, chemical vapor deposition, and sol-gel methods. However, the most commonly used method is the carbothermal reduction of boric acid and carbon black.
Starting Materials
Boric acid (H3BO3), Carbon black (C), Magnesium (Mg) (optional), Aluminum (Al) (optional)
Reaction
Mix boric acid and carbon black in a molar ratio of 4:1, Optionally, add magnesium or aluminum to the mixture as a reducing agent, Heat the mixture in a furnace at a temperature of 1500-2000°C under an inert gas atmosphere (argon or nitrogen) for several hours, The reaction produces Boron Carbide Nanopowder, which can be collected and purified through various methods such as filtration, washing, and drying
Propiedades
IUPAC Name |
1,2,3,4-tetraboracyclopenta-2,4,5-triene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CB4/c1-2-4-5-3-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMLSPGQSYAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1=BB=C=B1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CB4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
55.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boron Carbide Nanopowder | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



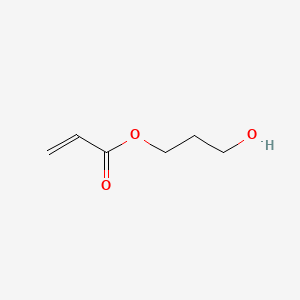
![Methyl 2-[(2,4-dinitrophenyl)amino]propanoate](/img/structure/B7800442.png)
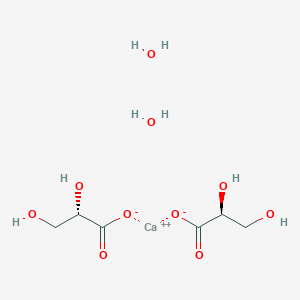
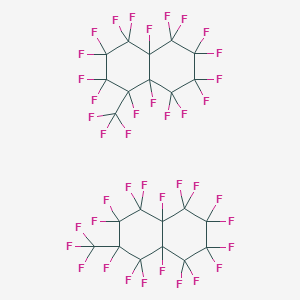
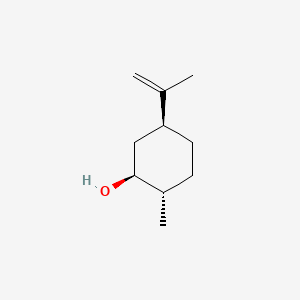
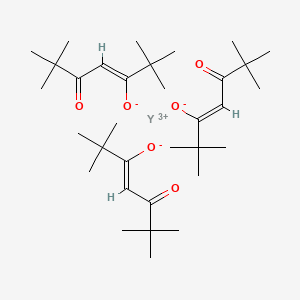

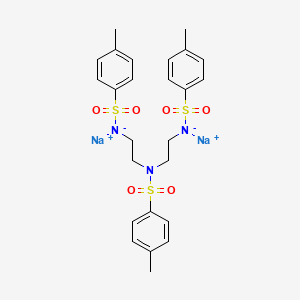
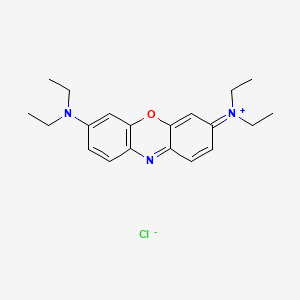
![((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B7800498.png)
